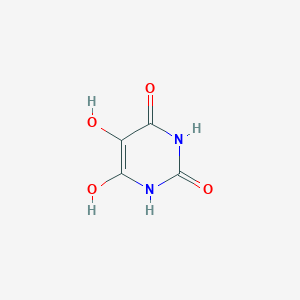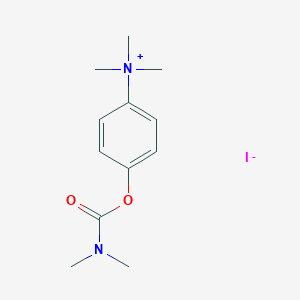
(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is an ester derivative of (p-hydroxyphenyl)trimethylammonium iodide, which is commonly used in the synthesis of quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiviral activities. It has also been reported to have anti-inflammatory, antioxidant, and anticancer properties. The compound has been used in the development of new drugs and therapies for the treatment of various diseases.
Wirkmechanismus
The exact mechanism of action of (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of microorganisms and cancer cells. It also modulates the immune response and reduces the production of inflammatory cytokines.
Biochemical and Physiological Effects:
(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) has been shown to affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. It also induces apoptosis in cancer cells and reduces the production of reactive oxygen species. The compound has been reported to have a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) has several advantages for lab experiments. It is easy to synthesize and has a high yield. The compound is stable and can be stored for long periods without degradation. It is also cost-effective and readily available. However, there are some limitations to its use. The compound has low solubility in water, which can affect its bioavailability. It also has limited stability in acidic and basic conditions.
Zukünftige Richtungen
There are several future directions for the research on (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)). One area of interest is the development of new drugs and therapies based on the compound's properties. The compound can also be modified to improve its solubility and bioavailability. Further studies are needed to understand the exact mechanism of action and the potential side effects of the compound. The use of (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) in nanotechnology and material science is another area of research that holds promise.
Synthesemethoden
The synthesis of (p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate ((p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester)) involves the reaction between (p-hydroxyphenyl)trimethylammonium iodide and dimethyl carbonate in the presence of a base catalyst. The reaction takes place at room temperature and is completed within a few hours. The yield of the product is high, and the purity can be improved by recrystallization.
Eigenschaften
CAS-Nummer |
101710-55-8 |
|---|---|
Molekularformel |
C12H19IN2O2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
[4-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-10(7-9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XERZLLGSLJAOSR-UHFFFAOYSA-M |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+](C)(C)C.[I-] |
Kanonische SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)[N+](C)(C)C.[I-] |
Synonyme |
(p-Hydroxyphenyl)trimethylammonium iodide dimethyl carbamate (ester) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8S,11R,13R,14S,17R)-17-Acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B33489.png)


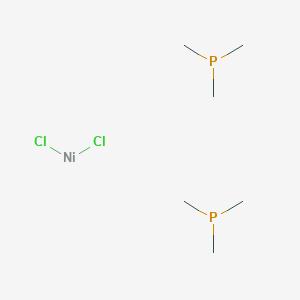

![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)

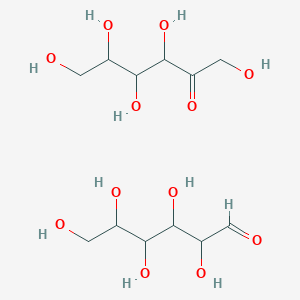
![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)

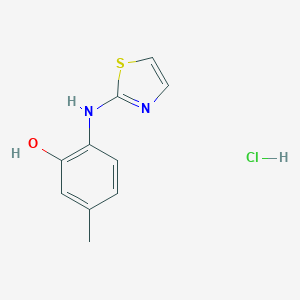
![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)
